molecular formula C9H8F2O2 B1586342 Ethyl 3,5-difluorobenzoate CAS No. 350-19-6

Ethyl 3,5-difluorobenzoate

Cat. No.: B1586342
CAS No.: 350-19-6
M. Wt: 186.15 g/mol
InChI Key: BLZSTFIKMISHNJ-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluorobenzoate is an organic compound with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical research and industrial applications due to its unique properties.

Scientific Research Applications

Ethyl 3,5-difluorobenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: this compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

While the exact mechanism of action for Ethyl 3,5-difluorobenzoate is not provided in the search results, it’s worth noting that similar compounds have mechanisms of action involving the fungal cell membrane .

Safety and Hazards

Safety precautions for handling Ethyl 3,5-difluorobenzoate include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-difluorobenzoate can be synthesized through the esterification of 3,5-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Substitution: Substituted benzoates depending on the nucleophile used.

    Reduction: 3,5-difluorobenzyl alcohol.

    Hydrolysis: 3,5-difluorobenzoic acid.

Comparison with Similar Compounds

  • Ethyl 3-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • Ethyl 3,4-difluorobenzoate
  • Ethyl 4-amino-3-fluorobenzoate

Comparison: Ethyl 3,5-difluorobenzoate is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to ethyl 3-fluorobenzoate and ethyl 4-fluorobenzoate, the difluorinated compound exhibits enhanced stability and distinct reactivity patterns. The presence of multiple fluorine atoms can also improve the compound’s ability to penetrate biological membranes and interact with target proteins .

Properties

IUPAC Name

ethyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZSTFIKMISHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374507
Record name ethyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-19-6
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-difluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Ethyl 3,5-difluorobenzoate mentioned in this research paper?

A1: The authors mentioned that this compound has been successfully prepared by pyrolysis of the corresponding diazonium fluoborate salt []. This serves as a contrast to their own unsuccessful attempt to synthesize 3,4,5-trifluorobenzoic acid using a similar pyrolysis method with a different starting compound. The successful synthesis of this compound using this method suggests that the failure encountered in their own research was not due to the pyrolysis method itself, but likely due to the specific properties of the starting material or reaction intermediates.

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